molecular formula C12H18ClNO2 B8185650 Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride

Cat. No.: B8185650
M. Wt: 243.73 g/mol
InChI Key: SVGHXNDPXLTJFF-ROLPUNSJSA-N
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Description

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride typically involves the esterification of (2S,3S)-2-amino-3-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

  • Ethyl (2S,3S)-2-amino-3-methylbutanoate hydrochloride
  • Ethyl (2S,3S)-2-amino-3-phenylpropanoate hydrochloride

Comparison: Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride is unique due to its specific chiral configuration and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in drug synthesis and research .

Properties

IUPAC Name

ethyl (2S,3S)-2-amino-3-phenylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGHXNDPXLTJFF-ROLPUNSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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